![molecular formula C19H16ClN3O B2518918 N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide CAS No. 2180010-33-5](/img/structure/B2518918.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound that features a bipyridine moiety linked to a chlorophenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives under controlled conditions.
Acylation Reaction: The bipyridine intermediate is then subjected to an acylation reaction with 4-chlorophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest potential applications in developing antimicrobial agents for treating infections.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have demonstrated cytotoxicity against several cancer cell lines. Notably:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating a promising avenue for cancer therapy development.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease research.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
Study Title | Objective | Findings | Year |
---|---|---|---|
Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
Anticancer Activity Evaluation | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with IC50 = 15 µM | 2023 |
Enzyme Inhibition Study | Investigate inhibition of acetylcholinesterase | Compound exhibited significant inhibition potential relevant to neurodegenerative diseases | 2025 |
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its bipyridine structure allows for coordination with metal ions, making it suitable for applications in:
- Catalysis : As a ligand in metal-catalyzed reactions.
- Sensors : In the development of chemical sensors due to its ability to form complexes with various analytes.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways.
Pathways Involved: The compound may interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analogue with similar structural features but lacking the bipyridine moiety.
4’-Chloroacetanilide: Another related compound with a chlorophenyl group but different functional groups.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both the bipyridine and chlorophenyl acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogues.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. The structure features a bipyridine moiety, which is known for its coordination chemistry and biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions, particularly in cancer cells where such interactions are crucial for cell survival.
- Targeting Kinases : The bipyridine structure allows for potential interaction with various kinases, which are critical in signaling pathways related to cell growth and proliferation.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
Research Findings
Recent findings indicate that modifications to the bipyridine moiety can enhance the efficacy of the compound:
- SAR Studies : Variations in substituents on the bipyridine ring significantly affect activity levels against specific biological targets .
- In Vitro Testing : Laboratory tests have confirmed the compound's ability to inhibit cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-18-5-3-14(4-6-18)9-19(24)23-11-15-8-17(13-22-10-15)16-2-1-7-21-12-16/h1-8,10,12-13H,9,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAADZQILCPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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